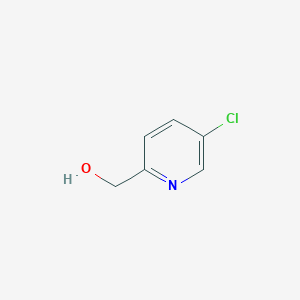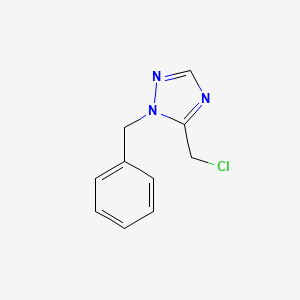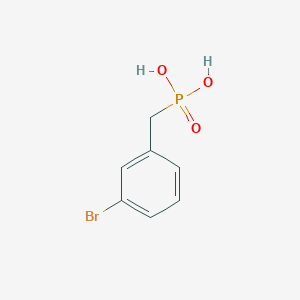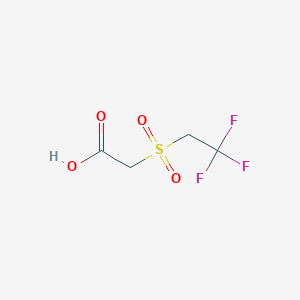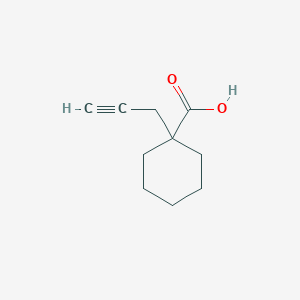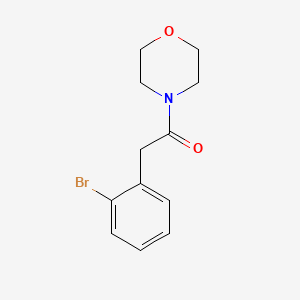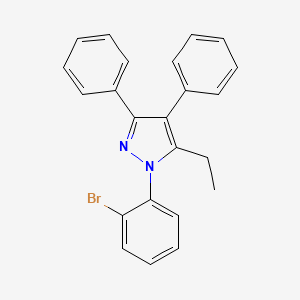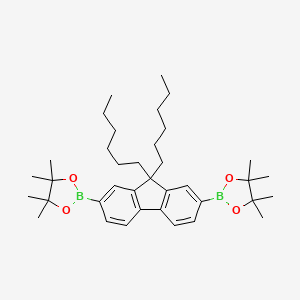
1-(2-Methylthiazol-5-yl)ethanone
Descripción general
Descripción
Synthesis Analysis
The synthesis of thiazole derivatives is a topic of interest in several papers. For instance, the synthesis of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one, a compound with a triazole ring similar to thiazole, is described using nucleophilic substitution and optimized to afford high yields under mild conditions . Another paper discusses the synthesis of 1,2,4-triazole derivatives from acetylacetone through cycloaddition, showcasing the versatility of these heterocycles in chemical synthesis .
Molecular Structure Analysis
The molecular structure of thiazole derivatives is often characterized using various spectroscopic techniques. For example, the structure of a complex triazole derivative was confirmed using nuclear magnetic resonance spectroscopy and single crystal X-ray analysis . Similarly, the X-ray crystal structure of novel ferrocenyl-triazole derivatives was determined, highlighting the importance of structural analysis in understanding these compounds .
Chemical Reactions Analysis
The reactivity of thiazole derivatives is explored through their participation in various chemical reactions. The paper on 4-bis(methylthio)methylene-2-phenyloxazol-5-one demonstrates its use as a template for synthesizing diverse heterocyclic scaffolds, indicating the potential for thiazole derivatives to undergo nucleophilic ring opening and further transformation into various heterocycles .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives are crucial for their practical applications. The antimicrobial activity of novel indolyl-thiazole derivatives was evaluated, showing potential as antibacterial and antifungal agents . Additionally, the optical properties of ferrocenyl-triazole derivatives were studied, revealing their absorption and emission characteristics, which could be useful in material science applications .
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
- Researchers have explored the synthesis of new derivatives of 1-(2-Methylthiazol-5-yl)ethanone, such as 6-bromo-3-methylthiazolo[3,2-a] benzimidazole derivatives, revealing potent immunosuppressive and immunostimulatory activities against macrophages and T-lymphocytes. These derivatives also demonstrated significant inhibitory effects on LPS-stimulated NO generation and showed cytotoxicity against various cancer cell lines (Abdel‐Aziz et al., 2011).
Antiviral Applications
- Novel thiadiazole-based molecules containing 1,2,3-triazole moieties synthesized from derivatives of 1-(2-Methylthiazol-5-yl)ethanone showed good docking scores against COVID-19 main protease, suggesting potential antiviral applications (Rashdan et al., 2021).
Antimicrobial and Antitubercular Activities
- Microwave-assisted green synthesis of new imidazo[2,1-b]thiazole derivatives from 1-(2-amino-4-methylthiazol-5-yl)ethanone demonstrated good to excellent antibacterial activity and some compounds exhibited antimalarial and antitubercular activities (Vekariya et al., 2017).
Corrosion Inhibition
- 1-(5-Methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone, a synthesized compound, acted as a new corrosion inhibitor for mild steel in a hydrochloric acid environment, showing high inhibition efficiency, which was further supported by density functional theory (DFT) calculations (Jawad et al., 2020).
Synthesis of Agricultural Fungicides
- A key intermediate for the synthesis of prothioconazole, an agricultural fungicide, was prepared via nucleophilic substitution involving a derivative of 1-(2-Methylthiazol-5-yl)ethanone. The process demonstrated high yield and purity, suitable for industrial application (Ji et al., 2017).
Anticancer and Antimicrobial Screening
- Thiazole-based derivatives synthesized from 1-[2-amino-4-methylthiazol-5-yl]ethanone were evaluated for their anticancer and antimicrobial activities, revealing moderate activity against leukemia and renal cancer cell lines and effectiveness against various bacterial and fungal species (Lozynskyi et al., 2021).
Safety And Hazards
Direcciones Futuras
The results of in vitro and in silico studies suggest that thiazole and oxadiazole incorporated heterocycles can match the structural requirements for further development of novel therapeutic agents . This indicates a promising future direction for the development of new drugs based on 1-(2-Methylthiazol-5-yl)ethanone.
Propiedades
IUPAC Name |
1-(2-methyl-1,3-thiazol-5-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NOS/c1-4(8)6-3-7-5(2)9-6/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANUKYNIYGCGGNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(S1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methylthiazol-5-yl)ethanone | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





